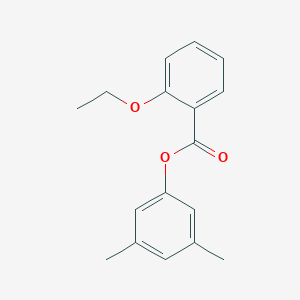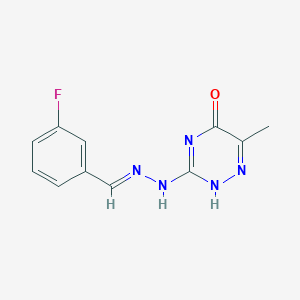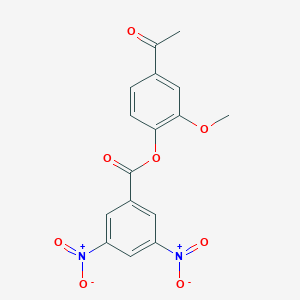![molecular formula C15H14N4O2 B404264 N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide CAS No. 307328-07-0](/img/structure/B404264.png)
N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C14H14N4O2 It is known for its unique structure, which includes a pyrazine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-pyrazinecarbohydrazide and 3-(2-methoxyphenyl)-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide can be compared with other similar compounds, such as:
- N’-[3-(2-methoxyphenyl)-2-propenylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- N’-[3-(2-methoxyphenyl)-2-propenylidene)benzohydrazide
- N’-(3-(2-methoxyphenyl)-2-propenylidene)-1H-benzimidazole-6-carbohydrazide
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of N’-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide lies in its specific combination of the pyrazine ring and methoxyphenyl group, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
307328-07-0 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[(Z)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c1-21-14-7-3-2-5-12(14)6-4-8-18-19-15(20)13-11-16-9-10-17-13/h2-11H,1H3,(H,19,20)/b6-4+,18-8- |
InChI Key |
AAJLRXQUJXOGTL-VDZUBFLMSA-N |
SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=NC=CN=C2 |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=NC=CN=C2 |
solubility |
9.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2-ETHOXYPHENYL ACETATE](/img/structure/B404181.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B404182.png)
![N-butyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B404183.png)







![2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B404199.png)
![3-chloro-N'-[(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B404200.png)
![N-(4-IODO-2-METHYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B404201.png)
![2-(2,4-dichlorophenoxy)-N'-[(3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B404203.png)
